molecular formula C12H18O B7873948 2-(3,5-Dimethylphenyl)-2-butanol

2-(3,5-Dimethylphenyl)-2-butanol

Cat. No.: B7873948
M. Wt: 178.27 g/mol
InChI Key: NCOBSXOYEOCRJL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2-butanol is a tertiary alcohol featuring a substituted aromatic ring (3,5-dimethylphenyl group) attached to a branched butanol chain. This compound likely exhibits distinct physicochemical and toxicological characteristics due to its aromatic substituents, which influence solubility, stability, and reactivity compared to purely aliphatic analogs .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-5-12(4,13)11-7-9(2)6-10(3)8-11/h6-8,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOBSXOYEOCRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-2-butanol typically involves the Grignard reaction. This method starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butanone to yield the desired alcohol after hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis might involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, and the employment of automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-(3,5-dimethylphenyl)-2-butanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced back to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-(3,5-Dimethylphenyl)-2-butanone.

    Reduction: 2-(3,5-Dimethylphenyl)butane.

    Substitution: 2-(3,5-Dimethylphenyl)-2-butyl chloride.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic pathways.
  • Reactivity Studies: It is used to study reaction mechanisms in organic chemistry, particularly in Grignard reactions and other transformations.
  • Anticancer Properties: Recent studies have highlighted its potential anticancer effects. For instance, research indicates that derivatives of this compound exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. The mechanism involves inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Activity: Preliminary investigations suggest that 2-(3,5-Dimethylphenyl)-2-butanol may possess antimicrobial properties. Its structure indicates potential interactions with microbial cell membranes, leading to cell lysis.

Pharmaceutical Applications

  • Drug Development Precursor: The compound is explored as a precursor in pharmaceutical formulations targeting specific molecular pathways. Its derivatives are being investigated for their therapeutic potential against various diseases .

Anticancer Activity

A notable study published in Molecules examined the anticancer activity of this compound derivatives. The findings demonstrated significant cytotoxic effects on human cancer cell lines and suggested that structural modifications could enhance efficacy against resistant strains.

Antifungal Properties

Another investigation focused on the antifungal properties of this compound, revealing its potential to disrupt nucleic acid synthesis in fungi. This study underscores the need for further exploration of its structural derivatives to optimize antifungal activity.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylphenyl)-2-butanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the 3,5-dimethylphenyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-Dimethylphenyl)-2-butanol with three analogs: 2,3-Dimethyl-2-butanol, 3,3-Dimethylbutanol, and (2-Amino-3,5-dibromophenyl)methanol, based on the provided evidence.

Table 1: Key Physicochemical Properties

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Physical State (RT) Hazard Class
This compound* C₁₂H₁₈O Not provided ~178.27 Likely liquid Unknown (aromatic)
2,3-Dimethyl-2-butanol C₆H₁₄O 594-60-5 102.17 Liquid Class 4-2-III
3,3-Dimethylbutanol C₆H₁₄O 624-95-3 102.17 Liquid Class 4-2-III
(2-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO 50739-76-9 280.94 Solid Irritant (skin/eyes)

*Note: Properties for this compound are inferred due to lack of direct data in evidence .

Key Differences:

In contrast, (2-Amino-3,5-dibromophenyl)methanol has bromine substituents and an amino group, enhancing polarity and reactivity .

Hazard Profile: Aliphatic dimethylbutanols (e.g., 2,3-Dimethyl-2-butanol) are classified as Class 4-2-III hazards (flammable liquids), requiring precautions against ignition . Aromatic derivatives like (2-Amino-3,5-dibromophenyl)methanol pose risks of skin/eye irritation and respiratory issues due to bromine and amino groups .

Applications: Aliphatic dimethylbutanols are often used as solvents or intermediates in organic synthesis . Aromatic alcohols like (2-Amino-3,5-dibromophenyl)methanol may serve as precursors in pharmaceutical or agrochemical synthesis due to their functionalized rings .

Research Findings and Limitations

  • Solubility: Aliphatic analogs (e.g., 3,3-Dimethylbutanol) are more water-soluble than aromatic derivatives due to reduced hydrophobicity. This compound is expected to exhibit lower aqueous solubility, similar to (2-Amino-3,5-dibromophenyl)methanol .
  • Stability: The tertiary alcohol group in this compound may confer resistance to oxidation compared to primary/secondary alcohols like 3,3-Dimethylbutanol .
  • Safety Data Gaps: No direct toxicological or ecological data exist for this compound in the provided evidence. Analogous compounds suggest the need for precautions against inhalation and dermal exposure .

Biological Activity

2-(3,5-Dimethylphenyl)-2-butanol, also known as 1-(3,5-dimethylphenyl)-2-butanol, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H18OC_{12}H_{18}O. Its structure features a butanol backbone with a dimethylphenyl substituent, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that certain derivatives of this compound possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Specific studies have highlighted its effectiveness against various cancer cell lines, including breast and prostate cancer.

The biological effects of this compound are attributed to its interaction with cellular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated significant activity against several bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound has potential as a lead structure for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines. The following table summarizes the cell growth inhibition percentages observed in key studies:

Cell LineInhibition (%) at 50 µM
MIA PaCa-230 ± 5.0
MDA-MB-23144 ± 3.0
PC-322 ± 4.0

These results suggest a promising anticancer profile for the compound, particularly in inhibiting breast cancer cells .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study explored the synthesis and evaluation of various analogs derived from this compound. The results indicated that modifications to the phenyl group enhanced anticancer activity against specific cell lines while maintaining low toxicity levels in normal cells .
  • Case Study on Antimicrobial Effects :
    Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in infected tissue models .

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